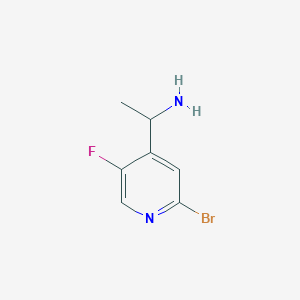

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine

Description

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine is a halogen-substituted pyridinyl ethanamine derivative with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . Its structure features a pyridine ring substituted with bromine at the 2-position, fluorine at the 5-position, and an ethanamine group at the 4-position. The compound is typically synthesized as a hydrochloride salt, enhancing its stability for storage and handling. Pyridine-based amines like this are critical intermediates in medicinal chemistry, particularly in the development of kinase inhibitors or receptor-targeting agents due to their ability to modulate electronic and steric properties.

Propriétés

IUPAC Name |

1-(2-bromo-5-fluoropyridin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-4(10)5-2-7(8)11-3-6(5)9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHPOZIIWTBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-fluoropyridine as the starting material.

Reaction Conditions: The bromine and fluorine atoms on the pyridine ring allow for various substitution reactions. The ethanamine group is introduced through nucleophilic substitution reactions.

Industrial Production: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Analyse Des Réactions Chimiques

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine undergoes several types of chemical reactions:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions: Palladium-catalyzed reactions are commonly used for substitution reactions. Other reagents include bases and acids to facilitate nucleophilic and electrophilic substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the pyridine ring allows for selective binding to target molecules, influencing their activity and function. The ethanamine group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into pyridinyl ethanamines and phenyl ethanamines , differing in the aromatic core and substitution patterns. Key comparisons include:

Pyridinyl Ethanamine Derivatives

1-(2-Chloro-5-fluoropyridin-4-yl)ethanamine Structural Difference: Bromine (Br) replaced by chlorine (Cl) at the 2-position. Synthetic Accessibility: Chlorine is easier to introduce via nucleophilic substitution than bromine, which often requires harsher conditions .

1-(5-Bromo-2-fluoropyridin-4-yl)ethanamine

- Structural Difference : Halogen positions swapped (Br at 5-position, F at 2-position).

- Implications : Fluorine’s strong electron-withdrawing effect at the 2-position could reduce pyridine ring basicity, affecting solubility and reactivity .

Phenyl Ethanamine Derivatives

(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

- Aromatic System : Benzene ring instead of pyridine.

- Substituents : Bromine at 4-position, fluorine at 2- and 6-positions.

- Implications :

- The absence of pyridine’s nitrogen eliminates hydrogen-bonding capability, reducing interaction with polar targets.

2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 227.68 g/mol) . Structural Differences:

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Aromatic System | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine | 241.49 | Br (2), F (5) | Pyridine | Ethanamine (NH₂), HCl salt |

| (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 252.01 | Br (4), F (2,6) | Benzene | Ethanamine (NH₂) |

| 2C-C | 227.68 | Cl (4) | Benzene | Methoxy (OCH₃), NH₂ |

Key Observations :

- Halogen Effects : Bromine’s higher molar mass and polarizability enhance van der Waals interactions compared to chlorine or fluorine.

- Aromatic System : Pyridine’s nitrogen contributes to dipole interactions and hydrogen bonding, unlike benzene derivatives.

- Solubility : The hydrochloride salt form of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine improves aqueous solubility compared to free-base phenyl analogs .

Activité Biologique

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to enhance its reactivity and selectivity towards biological targets. The ethanamine moiety contributes to its ability to form hydrogen bonds, further influencing its interaction with biomolecules.

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine interacts with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) on the pyridine ring allows for selective binding to these targets, potentially modulating their activity. The compound's mechanism can be summarized as follows:

- Target Interaction : The compound binds selectively to specific enzymes or receptors, influencing their function.

- Biological Pathways : It is involved in various biological pathways, including those related to cancer and microbial resistance.

Biological Activity

Research indicates that 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in HeLa cells treated with the compound, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study evaluated the compound's effectiveness against several pathogens. Results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity | |

| Anticancer | Inhibition of HeLa cell proliferation |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Selective binding to target enzymes |

| Receptor Modulation | Interaction with specific receptors |

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : As a lead compound in drug discovery targeting specific diseases.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.